

"3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone" chemical properties

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-2',3'-
dimethylpropiophenone

CAS No.: 898787-94-5

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An In-depth Technical Guide to the Predicted Properties and Synthesis of **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone**

Disclaimer: Direct experimental data for the specific molecule **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone** is not readily available in the public domain. This guide, therefore, presents a predictive analysis based on established principles of organic chemistry and data from closely related chemical analogues. It is intended for a research audience and should be used as a theoretical framework for further investigation.

Introduction and Structural Elucidation

3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone is an aromatic ketone derivative. Its structure is characterized by a propiophenone core, which is a three-carbon chain with a carbonyl group attached to a phenyl ring. In this specific molecule, the phenyl ring of the propiophenone is substituted with two methyl groups at the 2' and 3' positions. Furthermore, the β -carbon (position 3) of the propyl chain is substituted with a 4-chlorophenyl group.

This combination of a substituted aromatic ketone and a halogenated aromatic moiety suggests its potential as a building block in medicinal chemistry and materials science. Propiophenone derivatives are known intermediates in the synthesis of various pharmaceuticals, including central nervous system (CNS) active agents and muscle relaxants[1][2]. The presence of a chlorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Below is a diagram illustrating the chemical structure of **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone**.

Caption: Chemical structure of **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone**.

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from analogous compounds such as 4'-chloropropiophenone and 3-(2,3-Dimethylphenyl)-4'-methylpropiophenone[3][4].

Property	Predicted Value	Rationale
Molecular Formula	C ₁₈ H ₁₉ ClO	Based on structural atom count.
Molecular Weight	286.79 g/mol	Calculated from the molecular formula.
Physical State	Off-white to yellowish solid or viscous oil	Many substituted propiophenones are solids at room temperature[5].
Melting Point	60 - 80 °C	Higher than simpler propiophenones due to increased molecular weight and complexity.
Boiling Point	> 300 °C	Expected to be high due to its molecular weight and polarity.
Solubility	Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)	The large hydrocarbon structure dominates the polarity of the carbonyl and chloro groups.

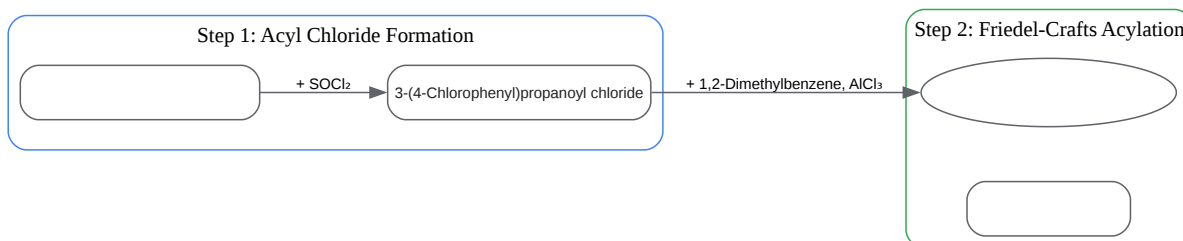
Proposed Synthetic Pathway

A plausible route for the synthesis of **3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone** is via a Friedel-Crafts acylation reaction. This involves the reaction of a suitable acyl chloride with a substituted aromatic compound in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme:

- Preparation of the Acyl Chloride: 3-(4-Chlorophenyl)propanoic acid can be converted to its corresponding acyl chloride, 3-(4-chlorophenyl)propanoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
- Friedel-Crafts Acylation: The prepared 3-(4-chlorophenyl)propanoyl chloride is then reacted with 1,2-dimethylbenzene (o-xylene) in the presence of a Lewis acid catalyst like aluminum

chloride (AlCl_3). The acylation is expected to occur at the position para to one of the methyl groups due to steric hindrance at the ortho positions.



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Sources

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